molecular formula C15H12O3S B3028969 2,7-Dimethoxy-9H-thioxanthen-9-one CAS No. 435344-88-0

2,7-Dimethoxy-9H-thioxanthen-9-one

Cat. No.: B3028969
CAS No.: 435344-88-0
M. Wt: 272.3 g/mol
InChI Key: SQCBHRQQQSBAON-UHFFFAOYSA-N
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Description

2,7-Dimethoxy-9H-thioxanthen-9-one is an organic compound with the molecular formula C15H12O3S. It is a light yellow to yellow powder or crystal that is sensitive to light . This compound is known for its applications in various fields, including organic synthesis and photochemistry.

Safety and Hazards

The safety and hazards information for 2,7-Dimethoxy-9H-thioxanthen-9-one is not available in the search results. It is recommended to refer to the Material Safety Data Sheet (MSDS) for detailed safety information .

Preparation Methods

2,7-Dimethoxy-9H-thioxanthen-9-one can be synthesized through several methods. One common synthetic route involves the reaction of 4-methoxybenzenethiol with 2-bromo-5-methoxybenzoic acid . The reaction conditions typically include the use of a base and a solvent, followed by purification steps to isolate the desired product. Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for yield and purity.

Chemical Reactions Analysis

2,7-Dimethoxy-9H-thioxanthen-9-one undergoes various chemical reactions, including oxidation, reduction, and substitution reactions. Common reagents used in these reactions include oxidizing agents like hydrogen peroxide and reducing agents like sodium borohydride. The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may produce thioxanthene derivatives .

Scientific Research Applications

2,7-Dimethoxy-9H-thioxanthen-9-one has several scientific research applications. In chemistry, it is used as a photoinitiator in polymerization reactions due to its ability to absorb light and generate reactive species . In biology and medicine, it may be explored for its potential pharmacological activities, although specific applications in these fields are still under investigation. In industry, it is used in the production of various organic compounds and materials .

Comparison with Similar Compounds

2,7-Dimethoxy-9H-thioxanthen-9-one can be compared with other similar compounds such as 2,8-dimethoxy-10H-dibenzo[b,e]thiopyran-10-one and 2,7-dibromo-9H-thioxanthen-9-one . These compounds share similar structural features but differ in their substituents and reactivity. The unique combination of methoxy groups and the thioxanthone core in this compound gives it distinct photochemical properties, making it particularly useful in applications requiring light absorption and reactivity.

Properties

IUPAC Name

2,7-dimethoxythioxanthen-9-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H12O3S/c1-17-9-3-5-13-11(7-9)15(16)12-8-10(18-2)4-6-14(12)19-13/h3-8H,1-2H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SQCBHRQQQSBAON-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

COC1=CC2=C(C=C1)SC3=C(C2=O)C=C(C=C3)OC
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H12O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

272.3 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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